molecular formula C5H8N2S B13073968 (1-methyl-1H-imidazol-2-yl)methanethiol

(1-methyl-1H-imidazol-2-yl)methanethiol

Cat. No.: B13073968
M. Wt: 128.20 g/mol
InChI Key: UVWSKIZHAMYEAZ-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methyl group at the first position and a methanethiol group at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)methanethiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanethiol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-imidazol-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.

Biological Activity

(1-methyl-1H-imidazol-2-yl)methanethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C5H8N2SC_5H_8N_2S. It features a methyl group attached to the imidazole ring and a thiol group, which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes the findings related to its antibacterial and antifungal activities:

Study Pathogen MIC (µg/mL) Activity
Staphylococcus aureus (MRSA)< 1Strong antibacterial activity
Candida albicans3.9Moderate antifungal activity
Escherichia coli32Moderate antibacterial activity
Bacillus cereus64Moderate antibacterial activity

The mechanism by which this compound exhibits its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thiol group may play a critical role in forming reactive thiolates that can interact with essential bacterial enzymes.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)15Significant growth inhibition
MCF-7 (Breast cancer)20Moderate growth inhibition
HEP-G2 (Liver cancer)18Significant growth inhibition

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by activating specific apoptotic pathways.

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against multiple strains of bacteria and fungi. The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with lower MIC values compared to standard antibiotics like amikacin. The study highlighted its potential as an alternative treatment for drug-resistant infections .

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that the compound could be developed further as a novel anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(1-methylimidazol-2-yl)methanethiol

InChI

InChI=1S/C5H8N2S/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3

InChI Key

UVWSKIZHAMYEAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CS

Origin of Product

United States

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